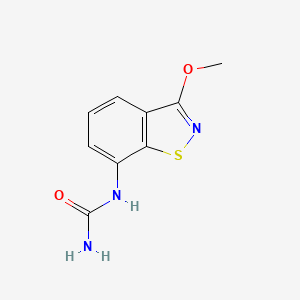

(3-Methoxy-1,2-benzothiazol-7-yl)urea

Description

Structure

3D Structure

Properties

CAS No. |

104121-63-3 |

|---|---|

Molecular Formula |

C9H9N3O2S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

(3-methoxy-1,2-benzothiazol-7-yl)urea |

InChI |

InChI=1S/C9H9N3O2S/c1-14-8-5-3-2-4-6(11-9(10)13)7(5)15-12-8/h2-4H,1H3,(H3,10,11,13) |

InChI Key |

UHOIFKKXZQLSLJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NSC2=C1C=CC=C2NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Methoxy 1,2 Benzothiazol 7 Yl Urea and Its Analogues

Established Synthetic Pathways for Benzothiazole-Urea Formation

The creation of the benzothiazole-urea scaffold is rooted in fundamental organic reactions that have been refined over decades. These methods typically involve the formation of a urea (B33335) linkage with a pre-formed 2-aminobenzothiazole (B30445) core or building the benzothiazole (B30560) ring from simpler precursors.

Condensation Reactions of 2-Aminobenzothiazoles with Isocyanates and Related Reagents

The most direct and widely employed method for synthesizing benzothiazole-ureas is the reaction of a 2-aminobenzothiazole with an isocyanate. mdpi.comnih.gov This reaction involves the nucleophilic attack of the exocyclic amino group of the benzothiazole onto the electrophilic carbon of the isocyanate, forming the urea bond. wikipedia.org This pathway is highly versatile, allowing for a wide range of substituents on both the benzothiazole ring and the isocyanate. nih.gov

Beyond isocyanates, several other reagents can be used to achieve this transformation. These include:

(Thio)phosgenes: These reagents react with 2-aminobenzothiazoles to form reactive intermediates that can then be treated with amines. nih.govscispace.com

Carbamoyl chlorides: These offer another direct route to urea formation upon reaction with the aminobenzothiazole. mdpi.comnih.gov

1,1'-Carbonyldiimidazole (B1668759) (CDI): This is a safer alternative to phosgene. nih.gov The 2-aminobenzothiazole is first treated with CDI to form a reactive imidazolyl intermediate, which is then reacted with a suitable amine to yield the final urea product. mdpi.comsemanticscholar.org This two-step, one-pot process is highly efficient. nih.gov

Phenyl Chloroformate: 2-aminobenzothiazoles can be treated with phenyl chloroformate to form a phenyl carbamate (B1207046) intermediate, which subsequently reacts with an amine to furnish the desired urea. nih.gov

The general scheme for these reactions can be summarized as the acylation of the 2-amino group on the benzothiazole ring. researchgate.net

Table 1: Reagents for Condensation with 2-Aminobenzothiazoles

| Reagent Class | Specific Example | Intermediate | Final Product | Citations |

| Isocyanates | Aryl Isocyanate | None (Direct Reaction) | N-Aryl-N'-(benzothiazol-2-yl)urea | mdpi.comnih.govnih.gov |

| Phosgene Derivatives | Phosgene, 1,1'-Carbonyldiimidazole (CDI) | Isocyanate or Imidazolyl Carbamate | N,N'-Disubstituted Urea | nih.govscispace.commdpi.com |

| Carbamoyl Chlorides | N,N-Dialkylcarbamoyl Chloride | None (Direct Reaction) | N,N-Dialkyl-N'-(benzothiazol-2-yl)urea | mdpi.comnih.gov |

| Chloroformates | Phenyl Chloroformate | Phenyl Carbamate | N,N'-Disubstituted Urea | nih.gov |

Synthetic Strategies Involving 2-Aminothiophenol (B119425) Intermediates

An alternative strategy involves constructing the benzothiazole ring itself from a 2-aminothiophenol precursor. mdpi.comekb.eg This approach is fundamental as it allows for the synthesis of diverse 2-aminobenzothiazole starting materials which can then be converted to the target ureas. The synthesis of the 2-aminobenzothiazole core is often achieved through the condensation of 2-aminothiophenol with various reagents like cyanogen (B1215507) bromide, nitriles, or aldehydes under oxidative conditions. semanticscholar.orgorganic-chemistry.org

Once the substituted 2-aminobenzothiazole is formed, the urea moiety is introduced using the methods described in section 2.1.1. For instance, a multi-step sequence could involve:

Condensation of a substituted 2-aminothiophenol with an aldehyde to form a 2-substituted benzothiazole. nih.gov

If the substituent at the 2-position is not an amino group, further chemical manipulation is required to install it.

Finally, reaction with an isocyanate or a related reagent to form the urea. nih.gov

This pathway provides significant flexibility in designing analogues with various substitution patterns on the benzene (B151609) ring of the benzothiazole scaffold. mdpi.com

Modern Approaches in Benzothiazole-Urea Synthesis

Contemporary synthetic chemistry emphasizes efficiency, speed, and environmentally benign procedures. Modern techniques like microwave-assisted synthesis and one-pot multicomponent reactions have been successfully applied to the production of benzothiazole-ureas.

Microwave-Assisted Synthetic Techniques

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the synthesis of benzothiazole-ureas and their precursors, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. consensus.appnih.govscielo.br

For example, the synthesis of 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl) ureas was efficiently achieved using microwave irradiation in good yields. consensus.app The condensation of 2-aminothiophenol with aldehydes or carboxylic acids to form the benzothiazole core is also significantly enhanced by microwave energy, often under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov This rapid and efficient formation of the core structure facilitates quicker access to the 2-aminobenzothiazole precursors needed for urea synthesis. ijpbs.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Advantages of Microwave | Citations |

| Benzothiazole Core Synthesis | Hours, often requires reflux | Minutes | Reduced time, higher yields, solvent-free options | nih.govscielo.br |

| Benzothiazole-Urea Formation | 6-8 hours at room temperature | Shorter irradiation times | Increased reaction rate, improved efficiency | nih.govconsensus.app |

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials are combined in a single reaction vessel to form a complex product, avoiding the need to isolate intermediates. researchgate.net This approach offers significant advantages in terms of atom economy, reduced waste, and simplified procedures. nih.gov

In the context of benzothiazole-ureas, a two-step, one-pot reaction is a prominent example. nih.gov This involves the initial activation of a 2-aminobenzothiazole with a reagent like CDI in a suitable solvent, followed by the addition of an amine to the same pot to form the final urea product without isolating the reactive intermediate. nih.gov Similarly, one-pot protocols have been developed for the synthesis of the 2-substituted benzothiazole core itself, which can then be elaborated to the urea. nanomaterchem.commdpi.com The principles of isocyanate-based MCRs provide a framework for developing novel and efficient pathways to these structures. nih.gov

Chemical Modifications and Analogue Preparation for Structure-Activity Profiling

The synthesis of analogues of a lead compound is crucial for understanding its structure-activity relationship (SAR) and for optimizing its biological properties. nih.gov For benzothiazole-ureas, SAR studies typically involve systematic modifications to three key regions of the molecule: the benzothiazole ring, the urea linker, and the second substituent on the urea (often a phenyl group). mdpi.comsemanticscholar.org

Key findings from SAR studies on benzothiazole-urea analogues include:

Benzothiazole Ring Substitution: The position and nature of substituents on the benzothiazole ring can dramatically affect potency and selectivity. nih.gov For example, in a series of inhibitors based on the drug Frentizole (B1674154), which is a 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea, small substituents at the 6-position were found to be important for activity. mdpi.comsemanticscholar.org Literature suggests that substitutions at the C-2 and C-6 positions are particularly critical for a variety of biological activities. benthamscience.com

Urea Linker Modification: The urea linker itself can be modified. Replacing the urea with a thiourea (B124793) or guanidine (B92328) group has been explored, leading to compounds with altered biological profiles. mdpi.com

Phenyl Ring Substitution: The substitution pattern on the N'-phenyl ring is another key area for modification. nih.gov Studies have shown that introducing substituents like chloro and hydroxy groups at specific positions on this ring can lead to the most potent inhibitors in a given series. mdpi.comsemanticscholar.org

By synthesizing and testing a library of these systematically modified compounds, researchers can build a comprehensive SAR profile, which is essential for the rational design of more effective and specific therapeutic agents. mdpi.comnih.gov

Substituent Variations on the Benzothiazole Moiety

The functionalization of the benzothiazole core is a key strategy for creating analogues of (3-Methoxy-1,2-benzothiazol-7-yl)urea. Variations are typically introduced by utilizing appropriately substituted 2-aminobenzothiazole precursors in the urea synthesis.

A common approach involves the synthesis of the target urea compound from a substituted 2-aminobenzothiazole and an appropriate isocyanate or a synthetic equivalent. For instance, the preparation of benzothiazolyl ureas can be achieved by treating a substituted 2-aminobenzothiazole with 1,1'-carbonyldiimidazole (CDI) to form an imidazolyl intermediate. This intermediate is then reacted with an aniline (B41778) derivative to yield the final 1,3-disubstituted urea. semanticscholar.org This method allows for the incorporation of various substituents on the benzothiazole ring, provided the starting 2-aminobenzothiazole is available.

Examples of substituents that have been incorporated into the benzothiazole ring of urea derivatives include halogens and hydroxyl groups. For example, 5- and 7-chlorobenzothiazole-2-amines can be prepared from the corresponding 2-aminobenzenethiols through cyclization with cyanogen bromide. semanticscholar.org Similarly, the synthesis of N-(6-fluoro,7-chloro-benzothiazol-2-yl) ureas demonstrates the possibility of having multiple halogen substituents on the benzothiazole moiety. nih.gov Furthermore, 6-hydroxybenzothiazole-2-amine has been used as a precursor, which introduces a hydroxyl group onto the benzothiazole ring. semanticscholar.org The synthesis of 5,7-disubstituted-ethylureabenzothiazoles has also been reported, highlighting the potential for multiple substitutions on the benzothiazole core. nih.gov

The following table summarizes representative examples of substituent variations on the benzothiazole moiety of urea analogues.

| Substituent at Position | Precursor | Resulting Structure Fragment |

| 5-Chloro | 5-Chlorobenzothiazole-2-amine semanticscholar.org | 5-Chloro-1,2-benzothiazol-2-yl urea |

| 7-Chloro | 7-Chlorobenzothiazole-2-amine semanticscholar.org | 7-Chloro-1,2-benzothiazol-2-yl urea |

| 6-Fluoro, 7-Chloro | 6-Fluoro-7-chloro-2-aminobenzothiazole nih.gov | 6-Fluoro-7-chloro-1,2-benzothiazol-2-yl urea |

| 6-Hydroxy | 6-Hydroxybenzothiazole-2-amine semanticscholar.org | 6-Hydroxy-1,2-benzothiazol-2-yl urea |

Derivatization of the Urea Bridge

The urea linker in benzothiazole-containing compounds is a versatile functional group that can undergo various chemical modifications. These derivatizations can alter the length, rigidity, and chemical nature of the bridge connecting the benzothiazole core to other moieties.

One of the most direct modifications is the conversion of the urea to a thiourea. This is typically achieved by using a thiocarbonyl equivalent instead of a carbonyl equivalent during the synthesis. For example, 1,1'-thiocarbonyldiimidazole (B131065) (SCDI) can be used in place of CDI to form the corresponding thiourea analogue. semanticscholar.org This substitution replaces the oxygen atom of the urea with a sulfur atom, altering the electronic and steric properties of the linker.

The urea moiety can also be extended or incorporated into larger heterocyclic systems. For instance, N-(4,6-disubstituted-benzothiazol-2-yl)-N′-(β-bromopropionyl)ureas have been synthesized and subsequently cyclized to form 1-(6-disubstituted-benzothiazol-2-yl)dihydrouracils. mdpi.com In a different synthetic pathway, a benzothiazole semicarbazide, formed from the corresponding carbamate and hydrazine (B178648) hydrate, can be reacted with aromatic aldehydes to yield semicarbazones. These intermediates can then be treated with thioglycolic acid to afford thiazolidinone derivatives, effectively incorporating the urea-like structure into a new five-membered ring. nih.gov

Furthermore, the urea bridge is central to the synthesis of hybrid molecules. A notable example is the synthesis of quinoline-urea-benzothiazole hybrids. In this multi-step process, various 2-amino-6-substituted benzothiazoles are first converted to benzothiazole-1H-imidazol-1-carboxamide intermediates using CDI. These intermediates are then coupled with N-(7-Chloro-4-quinolinyl)-diamines to form the final hybrid compounds, where the urea functionality serves as the critical linker. nih.gov

The table below presents examples of derivatizations of the urea bridge in benzothiazole analogues.

| Derivatization | Synthetic Strategy | Resulting Structure |

| Thiourea formation | Reaction with a thiocarbonyl source (e.g., SCDI) semanticscholar.org | Benzothiazolyl thiourea |

| Cyclization | Intramolecular reaction of a derivatized urea mdpi.com | Benzothiazolyl dihydrouracil |

| Heterocycle formation | Reaction of a semicarbazone intermediate nih.gov | Benzothiazolyl-thiazolidinone |

| Hybrid molecule synthesis | Coupling of two different heterocyclic intermediates nih.gov | Quinoline-urea-benzothiazole hybrid |

Alterations to the Methoxy (B1213986) Group

The methoxy group on the benzothiazole ring, such as in this compound, is another site for chemical modification. The most common alteration is its conversion to a hydroxyl group through demethylation.

The ether cleavage of methoxy groups in benzothiazole derivatives is frequently accomplished using strong Lewis acids. Boron tribromide (BBr₃) is a widely used reagent for this transformation. nih.govmdpi.com The reaction is typically carried out in a suitable solvent like methylene (B1212753) chloride at low temperatures to control the reactivity. nih.gov This process effectively converts the methoxy-substituted benzothiazole into its corresponding hydroxy-benzothiazole derivative, which can then be used for further functionalization or studied as a final compound. For example, N-(6-Methoxy-benzothiazol-2-yl)-N′-(3-methoxyphenyl)urea has been demethylated using boron tribromide to yield the corresponding 6-hydroxy derivative. nih.govmdpi.com

Another reagent that can be employed for O-demethylation is aluminum trichloride (B1173362) (AlCl₃). semanticscholar.org The choice of demethylating agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions. The conversion of the methoxy group to a hydroxyl group significantly impacts the molecule's polarity and hydrogen bonding capabilities.

The following table provides examples of the chemical alteration of the methoxy group in benzothiazole urea analogues.

| Starting Group | Reagent | Resulting Group | Example Compound Class |

| Methoxy (-OCH₃) | Boron tribromide (BBr₃) nih.govnih.govmdpi.com | Hydroxyl (-OH) | N-(6-Hydroxy-benzothiazol-2-yl) ureas |

| Methoxy (-OCH₃) | Aluminum trichloride (AlCl₃) semanticscholar.org | Hydroxyl (-OH) | Hydroxy-substituted benzothiazolyl ureas |

Structure Activity Relationship Sar Investigations of 3 Methoxy 1,2 Benzothiazol 7 Yl Urea Derivatives

Influence of Benzothiazole (B30560) Ring Substitution on Biological Activity

The substitution pattern on the benzothiazole ring is a critical determinant of the biological activity of this class of compounds. The nature and position of various functional groups can significantly modulate the efficacy and selectivity of the derivatives.

The electronic properties of substituents on the benzothiazole nucleus play a pivotal role in modulating the biological activity of the molecule. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to influence the potency of these derivatives, with the position of the substituent being of particular importance.

Research indicates that the introduction of small, lipophilic groups at the C6 position of the benzothiazole ring can enhance anticancer inhibitory activity. researchgate.net For instance, the presence of an electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring of benzothiazole aryl ureas has been linked to potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Computational studies on 2-aminobenzothiazole (B30445) derivatives have shown that strongly electron-withdrawing groups, such as -CF3, can decrease the HOMO-LUMO energy gap, making the molecule more reactive. mdpi.com Conversely, substituting the benzothiazole ring with a nitro group (-NO2), a strong EWG, has been observed to cause a decline in antimicrobial properties. ijper.org

Electron-donating groups also impact biological activity significantly. For example, substituents like 4-hydroxy and 3,4-dimethoxy on an associated aromatic ring have been shown to confer good antibacterial activity to Schiff bases containing a benzothiazole-triazole complex. ijper.org The table below summarizes the influence of various substituents on the biological activity of benzothiazole derivatives.

| Substituent Group | Position | Electronic Effect | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Trifluoromethyl (-CF3) | Phenyl Ring | Electron-Withdrawing | Potent anti-MRSA activity | nih.gov |

| Nitro (-NO2) | Benzothiazole Ring | Electron-Withdrawing | Decreased antimicrobial activity | ijper.org |

| Chloro (-Cl) | Position 2 | Electron-Withdrawing | Elevated antifungal activity | ijper.org |

| Hydroxy (-OH) | Aromatic Ring | Electron-Donating | Good antibacterial activity | ijper.org |

| Dimethoxy (-OCH3)2 | Aromatic Ring | Electron-Donating | Good antibacterial activity | ijper.org |

| Methyl (-CH3) | C5 Position | Electron-Donating | Improves anticancer activity | researchgate.net |

The methoxy (B1213986) (-OCH3) group, an electron-donating substituent, is a common feature in many biologically active benzothiazole derivatives, and its position on the ring is crucial for efficacy. researchgate.netnih.gov Frentizole (B1674154), a well-known immunosuppressive agent, features a methoxy group at the C6 position of the benzothiazole ring (1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea). researchgate.netmdpi.com

Studies on different series of benzothiazole derivatives have highlighted the importance of this placement. For example, in a series of thiazolylhydrazones designed as acetylcholinesterase inhibitors, a methoxy substituent at the para-position of an attached phenyl ring resulted in the most potent inhibitory activity, close to that of the reference drug Donepezil. academie-sciences.fr In another study, the presence of a methoxy group at the 2-position of a pyridine (B92270) ring attached to a urea (B33335) benzothiazole scaffold was found to enhance antiproliferative activity against cancer cell lines. nih.gov This suggests that the methoxy group's ability to donate electrons and participate in hydrogen bonding can be beneficial for receptor binding, but its optimal position varies depending on the specific biological target. The placement at the 3-position, as in (3-Methoxy-1,2-benzothiazol-7-yl)urea, would similarly influence the electronic distribution and steric profile of the molecule, thereby affecting its interaction with biological targets in a position-specific manner.

Conformational and Electronic Contributions of the Urea Linker to SAR

The urea linker (-NH-CO-NH-) is not merely a spacer but an essential pharmacophoric element that significantly contributes to the structure-activity relationship of these compounds through its specific conformational and electronic properties. mdpi.comnih.gov

The urea motif is a potent hydrogen bond donor and acceptor, a capacity that often exceeds that of an amide group. researchgate.net This allows it to form crucial hydrogen bonds with amino acid residues in the binding sites of target proteins, such as enzymes or receptors. nih.gov For instance, in inhibitors of soluble epoxide hydrolase (sEH), the urea moiety of the inhibitor diflapolin (B1670557) has been shown to form hydrogen bonds with key residues like Asp335, Tyr383, and Gln384. nih.gov This hydrogen bonding capability is a recurring feature in the SAR of many urea-containing bioactive molecules.

From a conformational perspective, the urea linker provides a degree of rotational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket. However, its structure also imparts a certain planarity. Computational studies involving conformational analysis of benzothiazole derivatives show that the dihedral angle between the benzothiazole ring and an attached phenyl ring determines the molecule's most stable conformers. mdpi.com The urea linker plays a central role in defining this spatial relationship. The synthesis of benzothiazolyl ureas often involves a two-step process where an amine is treated with 1,1'-carbonyldiimidazole (B1668759), which then reacts with another amine to form the final urea product, highlighting the linker's role in connecting two key structural fragments. mdpi.com

Identification of Key Pharmacophoric Features for Specific Biological Activities

A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological activity. For benzothiazole urea derivatives, several key features have been identified for various therapeutic targets.

Antimicrobial Activity: For potent antibacterial activity, particularly against Gram-positive pathogens, the combination of a benzothiazole core, a urea linker, and specific substitutions is critical. Studies have identified benzothiazole ethyl ureas as potent inhibitors of DNA gyrase and topoisomerase IV, with mean IC50s values in the low microgram per milliliter range. nih.gov The presence of bulky, lipophilic aromatic systems and electron-withdrawing substituents has been shown to significantly enhance antimicrobial potency. researchgate.net For anti-staphylococcal agents targeting autolysins, the benzothiazole phenyl urea scaffold itself is highlighted as a key pharmacophore. nih.gov

Anticancer Activity: In the context of anticancer agents, the 2-aminobenzothiazole scaffold is a widely explored pharmacophore. researchgate.net The urea moiety attached at this position, along with specific substitutions on the benzothiazole ring (e.g., small lipophilic groups at C6) and the terminal phenyl ring, contributes to the antiproliferative effects. researchgate.netnih.gov For example, N-(6-tetrazolyl-BT-2-yl)-N′-(p-methoxy-benzyl)urea has been shown to inhibit GSK-3β activity, an enzyme implicated in cancer pathways. nih.gov

Enzyme Inhibition: For the inhibition of enzymes like 17β-HSD10, implicated in Alzheimer's disease, the 1,3-disubstituted urea connected to a benzothiazole moiety is a vital scaffold. mdpi.com SAR studies revealed that compounds with urea derivatives enhance potency for targets like the A2B adenosine (B11128) receptor. nih.gov

The general pharmacophore model for this class of compounds often consists of the rigid, aromatic benzothiazole system, the flexible yet conformationally significant urea linker capable of critical hydrogen bonding, and a terminal aromatic or aliphatic group that can be modified to fine-tune properties like lipophilicity and target specificity.

Comparative SAR Analyses with Benchmark Benzothiazole Compounds

To understand the SAR of this compound derivatives, it is useful to compare them with well-studied benchmark compounds like Frentizole. researchgate.net Frentizole, or 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea, is a potent immunosuppressive agent and serves as a valuable reference for the benzothiazolyl urea scaffold. mdpi.comnih.gov

The key structural features of Frentizole are the methoxy group at the 6-position, the urea linker, and the phenyl group attached to the urea. SAR studies on Frentizole analogues have provided significant insights. For instance, replacing the urea linker with a thiourea (B124793) or guanidine (B92328) group has been explored, with a guanidine-linked analogue showing good inhibitory activity (IC50 = 3.06 µM) against 17β-HSD10. mdpi.com This indicates that while the urea linker is effective, other groups capable of similar hydrogen bonding interactions can be tolerated.

Further SAR studies on this scaffold have investigated modifications to all three parts: the benzothiazole moiety, the urea linker, and the terminal phenyl moiety. mdpi.com The most promising inhibitors identified from these studies, with IC50 values around 1–2 µM, shared a common phenyl part with 3-chloro and 4-hydroxy substitutions, along with the urea linker, but differed in the substitution of the heterocyclic core (benzothiazole, benzoxazole, or benzimidazole). mdpi.com This demonstrates that while the benzothiazole core is effective, bioisosteric replacements are possible, and that substitutions on the terminal phenyl ring are critical for optimizing potency.

Comparing the user's specified compound, this compound, to Frentizole reveals key isomeric differences. The methoxy group is at position 3 instead of 6, and the urea is at position 7 instead of 2. These positional changes would drastically alter the molecule's electronic and steric properties, leading to different interactions with biological targets and likely a distinct pharmacological profile compared to the Frentizole benchmark.

Preclinical Biological Efficacy of 3 Methoxy 1,2 Benzothiazol 7 Yl Urea Analogues

In Vitro Efficacy Studies

The in vitro efficacy of (3-Methoxy-1,2-benzothiazol-7-yl)urea analogues has been investigated against various pathogens and cellular targets, demonstrating a range of inhibitory and modulatory effects.

Activity against Select Pathogenic Organisms (e.g., Trypanosoma brucei, Mycobacterium tuberculosis)

Analogues of benzothiazole (B30560) urea (B33335) have shown notable activity against critical human pathogens. The urea moiety, in combination with the benzothiazole scaffold, has been identified as a promising pharmacophore for anti-tubercular and anti-trypanosomal activity. nih.govresearchgate.net

Activity against Trypanosoma brucei

Urea-based derivatives of 2-aryl-benzothiazol-5-amines have been identified as a promising class of compounds for treating Human African Trypanosomiasis. nih.gov One analogue demonstrated the ability to cure both early and late-stage infections in murine models. nih.gov Specifically, urea-based methionyl-tRNA synthetase inhibitors have been designed and evaluated for their potential against Trypanosoma brucei. researchgate.net These compounds have shown potent inhibition of parasite growth with EC50 values as low as 0.15 μM, coupled with low toxicity to mammalian cells. researchgate.net

| Compound Class | Target Organism | Key Findings |

| 2-Aryl-benzothiazol-5-amine urea derivatives | Trypanosoma brucei | Cured both early and late-stage disease in murine models. nih.gov |

| Urea-based methionyl-tRNA synthetase inhibitors | Trypanosoma brucei | EC50 values as low as 0.15 μM with low mammalian cell toxicity. researchgate.net |

Activity against Mycobacterium tuberculosis

The combination of a benzothiazole moiety with a urea linker has demonstrated promising anti-tuberculosis (anti-TB) activity. nih.gov Hybrid compounds incorporating quinoline, urea, and benzothiazole scaffolds have exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these hybrid compounds showed promising activity with MIC90 values in the range of 1–10 µM, with one compound exhibiting sub-micromolar activity. nih.gov Benzothiazole-containing compounds are thought to act by inhibiting enzymes involved in essential biosynthetic pathways for the survival of M. tuberculosis. nih.gov

| Compound Class | Target Organism | MIC90 Range | Most Active Compound (MIC90) |

| Quinoline–urea–benzothiazole hybrids | Mycobacterium tuberculosis H37Rv | 1–10 µM | 0.968 µM |

Evaluation of Enzyme Inhibitory Potency in Cell-Free Systems

Analogues of this compound have been evaluated for their ability to inhibit specific enzymes, a key aspect of their potential therapeutic mechanism. A significant target that has been explored is 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in neurological diseases such as Alzheimer's disease.

Benzothiazolyl ureas have been identified as low micromolar and uncompetitive inhibitors of 17β-HSD10. nih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on both the benzothiazole and the phenyl ring of the urea moiety are crucial for potent inhibition. For instance, compounds with a 3-chloro and 4-hydroxy substitution on the phenyl ring, combined with a small substituent at the 6-position of the benzothiazole moiety, have exhibited IC50 values in the range of 1–2 μM. nih.gov Frentizole (B1674154), which is structurally 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea, and its analogues have served as a basis for the development of these inhibitors. nih.gov

| Compound Series | Target Enzyme | IC50 Range | Key Structural Features for Potency |

| Benzothiazolyl ureas | 17β-HSD10 | 1–2 µM | 3-chloro, 4-hydroxy substitution on phenyl ring; small substituent at position 6 of benzothiazole. nih.gov |

| Frentizole analogues | 17β-HSD10 | < 10 µM | Benzothiazolyl urea scaffold. nih.gov |

Cellular Assays for Antiproliferative or Other Modulatory Effects

The antiproliferative activity of benzothiazole-based ureas has been investigated in various cancer cell lines. These compounds have demonstrated the ability to inhibit cell proliferation, suggesting their potential as anticancer agents.

In one study, novel benzothiazole-based ureas showed potent antiproliferative activities against four different cancer cell lines, with activities comparable to positive controls. bioworld.com The antiproliferative effect was found to be related to substitutions on the pyridine (B92270) ring and the urea moiety. bioworld.com Another study on quinoline–urea–benzothiazole hybrids also demonstrated antiproliferative activities in HepG2 cells. nih.gov Furthermore, certain benzothiazole derivatives have been shown to induce a marked reduction in cell viability at low micromolar concentrations in paraganglioma and pancreatic cancer cells. acs.org

| Compound Class | Cell Lines | Observed Effects |

| Novel benzothiazole-based ureas | Four cancer cell lines | Potent antiproliferative activity. bioworld.com |

| Quinoline–urea–benzothiazole hybrids | HepG2 | Antiproliferative activity. nih.gov |

| Phenylacetamide benzothiazole derivatives | Paraganglioma and pancreatic cancer cells | Marked reduction in cell viability. acs.org |

In Vivo Efficacy in Non-Human Animal Models

The preclinical assessment of this compound analogues extends to in vivo studies in non-human animal models to evaluate their efficacy in more complex biological systems.

Assessment in Neurological Disease Models

The potential therapeutic application of this compound analogues in neurological disorders has been primarily investigated in the context of Alzheimer's disease. This is largely due to their inhibitory activity against the enzyme 17β-HSD10, which is linked to the pathology of the disease. Frentizole and its derivatives have been shown to inhibit this enzyme, suggesting a beneficial therapeutic merit for the treatment of Alzheimer's. Research in this area has focused on evaluating novel series of benzothiazolylurea scaffolds to understand the key structural and activity relationships required for 17β-HSD10 inhibition.

Efficacy in Infectious Disease Models

While in vitro studies have shown promise for benzothiazole urea analogues against infectious agents, specific in vivo efficacy data for this compound and its direct analogues in animal models of infectious diseases such as trypanosomiasis and tuberculosis are not extensively available in the public domain.

However, studies on related benzothiazole derivatives provide some insights. For instance, a dicationic bis-6-amidino-benzothiazole compound was shown to cure stage 1 trypanosomiasis in mice with a single dose. Another study involving urea derivatives of 2-aryl-benzothiazol-5-amines reported cures in murine models of both early and late-stage human African trypanosomiasis for a specific analogue. bioworld.com

Regarding tuberculosis, while in vitro efficacy for quinoline-urea-benzothiazole hybrids has been established, corresponding in vivo data for these specific hybrids is limited in the reviewed literature. nih.gov Other classes of benzothiazole derivatives, such as benzothiazinethiones, have demonstrated significant in vivo antitubercular efficacy in acute mouse models of M. tuberculosis infection. bioworld.com It is important to note that these findings are for structurally related but distinct classes of compounds, and direct extrapolation to this compound analogues should be made with caution. Further in vivo studies are necessary to establish the efficacy of this specific class of compounds in infectious disease models.

Inhibition of Tumor Growth in Xenograft Models

The preclinical antitumor efficacy of analogues of this compound has been evaluated in various human tumor xenograft models. These studies are crucial for determining the potential therapeutic effectiveness of these compounds in a setting that mimics human tumors. One notable analogue, E7010, has demonstrated significant inhibition of tumor growth across a broad spectrum of cancer types when administered orally.

In studies involving human tumor xenografts subcutaneously inoculated in mice, E7010 exhibited potent antitumor activity. The compound was tested against a panel of gastric, colon, lung, and breast cancer xenografts. The results indicated a substantial reduction in tumor growth, highlighting the potential of this class of compounds in cancer therapy. nih.gov

Gastric Cancer Xenografts

In models of human gastric cancer, E7010 showed considerable efficacy. Treatment with E7010 resulted in tumor growth inhibition ranging from 60% to 78% across four different gastric cancer xenograft lines (H-81, H-111, SC-2, and SC-6). nih.gov This demonstrates a consistent antitumor effect in this cancer type.

Colon Cancer Xenografts

Significant tumor growth inhibition was also observed in human colon cancer xenograft models. E7010 treatment led to a 58% to 83% reduction in tumor growth in three distinct colon cancer lines (H-143, COLO320DM, and WiDr). nih.gov Furthermore, in a murine Colon 38 tumor model, E7010 not only inhibited the growth of the primary tumor but also significantly reduced the number of liver metastases. nih.gov

Lung Cancer Xenografts

The efficacy of E7010 extended to human lung cancer xenografts. In three different lung cancer models (LC-376, LC-6, and LX-1), oral administration of the compound resulted in tumor growth inhibition of 63% to 82%. nih.gov

Breast Cancer Xenografts

In human breast cancer xenograft models (H-31 and MX-1), E7010 demonstrated strong antitumor activity, with tumor growth inhibition reported to be between 79% and 87%. nih.gov This high level of efficacy underscores the potential of this analogue in treating breast cancer.

The collective data from these xenograft studies indicate that analogues of this compound, as exemplified by E7010, possess a broad spectrum of in vivo antitumor activity.

Table 1: Antitumor Activity of E7010 in Human Tumor Xenograft Models

| Cancer Type | Xenograft Model | Tumor Growth Inhibition (%) |

|---|---|---|

| Gastric Cancer | H-81 | 60-78 |

| H-111 | 60-78 | |

| SC-2 | 60-78 | |

| SC-6 | 60-78 | |

| Colon Cancer | H-143 | 58-83 |

| COLO320DM | 58-83 | |

| WiDr | 58-83 | |

| Lung Cancer | LC-376 | 63-82 |

| LC-6 | 63-82 | |

| LX-1 | 63-82 | |

| Breast Cancer | H-31 | 79-87 |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational and Cheminformatics Approaches in 3 Methoxy 1,2 Benzothiazol 7 Yl Urea Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand, such as (3-Methoxy-1,2-benzothiazol-7-yl)urea, to the active site of a target protein. This information is crucial for understanding the compound's mechanism of action and for designing more potent derivatives.

Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding pocket. For instance, studies on similar benzothiazole-urea derivatives have demonstrated their potential to inhibit various enzymes implicated in diseases like cancer. These studies often report docking scores, which are numerical values that estimate the binding affinity of the ligand for the target. A lower (more negative) docking score generally indicates a more favorable binding interaction.

While specific docking studies for this compound are not widely available in public literature, research on analogous compounds provides a framework for how such investigations would be conducted. For example, a hypothetical docking study of this compound against a cancer target like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) would involve preparing the 3D structures of both the ligand and the receptor, performing the docking using software like AutoDock or Glide, and analyzing the resulting poses to identify critical interactions.

Table 1: Illustrative Example of Molecular Docking Data for a Benzothiazole (B30560) Derivative against a Kinase Target

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| Benzothiazole Derivative A | Kinase X | -9.5 | Lys78, Glu95, Leu150 |

| Benzothiazole Derivative B | Kinase X | -8.7 | Lys78, Asp165 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on a compound's activity, QSAR models can be used to predict the activity of new, untested molecules.

For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as molecular weight, logP (lipophilicity), and electronic properties. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a predictive model. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Research on other benzothiazole derivatives has successfully employed QSAR to predict their cytotoxic effects. These studies highlight the importance of descriptors like lipophilicity and specific electronic features in determining the anticancer activity of these compounds.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. Unlike the static picture offered by molecular docking, MD simulations can reveal the conformational changes that occur upon ligand binding and the stability of the interactions.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Lead Optimization

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the risk of late-stage failures.

For this compound, computational models can predict a range of ADME properties, including its intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are based on the compound's structural features and physicochemical properties. For example, Lipinski's Rule of Five is a commonly used guideline to assess the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Table 2: Illustrative In Silico ADME Profile for a Hypothetical Drug Candidate

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP | < 5 | Optimal lipophilicity |

| H-bond Donors | < 5 | Good membrane permeability |

| H-bond Acceptors | < 10 | Good membrane permeability |

| Human Intestinal Absorption | > 80% | Well-absorbed orally |

Virtual Screening Strategies for Novel Analogue Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and less expensive than traditional high-throughput screening.

In the context of this compound, virtual screening could be employed to discover novel analogs with potentially improved activity or a different pharmacological profile. This can be done through two main approaches:

Ligand-based virtual screening: This method uses the known structure of an active compound, like this compound, as a template to search for other molecules with similar 2D or 3D features.

Structure-based virtual screening: This approach utilizes the 3D structure of the target protein. Large compound libraries are docked into the active site of the target, and the molecules with the best predicted binding affinities are selected for further investigation.

Through these in silico strategies, researchers can efficiently explore a vast chemical space to identify promising new drug candidates related to this compound.

Future Directions and Advanced Research Avenues for 3 Methoxy 1,2 Benzothiazol 7 Yl Urea

Exploration of Novel Biological Targets and Therapeutic Applications

Future research will focus on expanding the known biological activity profile of (3-Methoxy-1,2-benzothiazol-7-yl)urea. The core 1,2-benzothiazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. Initial studies have identified its potential as an inhibitor of p38α MAP kinase, a key protein involved in inflammatory responses. The urea (B33335) moiety is also significant, as it can form crucial hydrogen bonds with protein active sites, a feature seen in many kinase inhibitors like sorafenib.

Advanced screening methods will be pivotal in identifying new applications. High-throughput screening (HTS) of this compound against diverse panels of kinases and other enzymes could reveal unexpected inhibitory activities. Furthermore, phenotypic screening in various disease models (e.g., cancer cell lines, inflammatory models) may uncover novel therapeutic uses beyond its current scope. Investigating its potential as a neuroprotective agent or for its role in metabolic disorders represents promising, yet unexplored, territory.

Development of Advanced Synthetic Methodologies for Complex Analogues

The creation of a diverse library of analogues is essential for establishing robust structure-activity relationships (SAR). Future synthetic efforts will move beyond simple modifications to the development of more complex and stereochemically defined derivatives of this compound. The synthesis of the core 7-amino-3-methoxy-1,2-benzothiazole intermediate is a critical step that has been a focus of optimization.

Advanced strategies such as C-H activation and late-stage functionalization will enable chemists to modify the benzothiazole (B30560) core at positions that are currently difficult to access. These methods allow for the rapid generation of novel analogues with improved potency, selectivity, and pharmacokinetic properties. The development of asymmetric synthesis routes will also be crucial for exploring the stereochemical aspects of the molecule's interactions with its biological targets, which could lead to the discovery of more potent and safer enantiomers.

Application of Integrated Omics Technologies in Mechanistic Elucidation

To gain a deeper understanding of how this compound functions at a cellular level, future research will increasingly rely on integrated "omics" technologies. These approaches provide a global view of the molecular changes that occur in response to compound treatment.

Proteomics: Techniques like chemical proteomics can be used to directly identify the protein targets of this compound and its analogues within the complex environment of the cell.

Transcriptomics: RNA sequencing (RNA-Seq) can reveal how the compound alters gene expression, providing insights into the downstream signaling pathways affected by its primary target engagement.

Metabolomics: By analyzing changes in cellular metabolites, researchers can understand the compound's impact on metabolic pathways, which could be particularly relevant if it is explored for applications in cancer or metabolic diseases.

Integrating data from these different omics layers will provide a comprehensive picture of the compound's mechanism of action, helping to identify biomarkers for its activity and potential off-target effects.

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their application to the study of this compound will continue to evolve. Early molecular docking studies have provided hypotheses about how the compound binds to the active site of p38α MAP kinase, with the methoxy (B1213986) group and urea moiety playing key roles in forming hydrogen bonds.

Future computational work will involve the use of more sophisticated techniques to enhance the predictive power of these models.

| Computational Technique | Application in Research |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic movement of the compound within the protein's binding pocket over time to assess the stability of the interaction. |

| Free Energy Perturbation (FEP) | More accurately predicting the binding affinity of newly designed analogues before they are synthesized, thus prioritizing the most promising candidates. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Providing a highly detailed and accurate description of the electronic interactions between the compound and its target protein. |

These advanced computational methods will guide the design of new analogues with improved affinity and selectivity, reducing the time and cost associated with the trial-and-error of chemical synthesis.

Strategies for Structure-Based Drug Design and Rational Lead Optimization

The ultimate goal of this research is to translate the initial promise of this compound into a viable drug candidate. This will be achieved through a process of rational, structure-based lead optimization. High-resolution crystal structures of the compound and its analogues bound to their protein targets are essential for this process.

By visualizing the precise interactions between the molecule and the amino acid residues in the active site, medicinal chemists can make informed decisions about which parts of the molecule to modify. For example, if a particular region of the binding pocket is unoccupied, a substituent could be added to the benzothiazole ring to form a new, favorable interaction, thereby increasing potency. This iterative cycle of design, synthesis, and testing, guided by structural and computational data, is the most effective strategy for optimizing lead compounds and developing drugs with superior efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.